Home > Products > Screening Compounds P113118 > 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate -

3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate

Catalog Number: EVT-15223527
CAS Number:
Molecular Formula: C10H12BrN5O2
Molecular Weight: 314.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate is a chemical compound with significant biological and chemical properties. Its molecular formula is C₁₀H₁₂BrN₅O, and it has a molecular weight of 314.14 g/mol. The compound features a purine base structure, characterized by a fused double-ring system containing nitrogen atoms. Specifically, it possesses an amino group at the 6-position and a bromo substituent at the 8-position of the purine ring, which contributes to its unique properties and potential biological activities .

Source

This compound can be synthesized through various organic reactions, often involving multi-step processes that require careful control of reaction conditions to ensure selectivity and yield. It is commercially available from chemical suppliers such as VWR and Smolecule, which provide detailed specifications and purity levels for research purposes .

Classification

3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate belongs to the class of organic compounds known as purines, specifically categorized under 6-aminopurines due to the presence of an amino group at position 6 on the purine ring. This classification is crucial for understanding its biochemical interactions and potential applications in pharmaceuticals .

Synthesis Analysis

Methods

The synthesis of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate typically involves several key steps:

  1. Bromination: The initial step involves brominating a suitable precursor to introduce the bromo group at the 8-position of the purine ring.
  2. Acetylation: Following bromination, the compound undergoes acetylation to attach the propyl acetate moiety, enhancing its solubility and reactivity.
  3. Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

These steps may require specific reagents and conditions, including temperature control and solvent selection, to optimize yields and minimize by-products .

Technical Details

The synthesis may utilize various reagents such as lithium bromide for bromination and acetic anhydride for acetylation. Reaction conditions are typically monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to assess progress and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate features:

  • A purine base with a fused double-ring system.
  • An amino group at the 6-position.
  • A bromo substituent at the 8-position.
  • A propyl acetate side chain, which enhances its solubility in organic solvents.

Data

Key structural data includes:

  • Molecular Formula: C₁₀H₁₂BrN₅O
  • Molecular Weight: 314.14 g/mol
  • LogP (Partition Coefficient): Indicates hydrophobicity, affecting its bioavailability in biological systems .
Chemical Reactions Analysis

Reactions

3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate can participate in several notable chemical reactions:

  1. Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, allowing further functionalization of the molecule.
  2. Acidic Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding amine.
  3. Amine Reactions: The amino group can engage in typical reactions of amines, such as acylation or alkylation .

Technical Details

The reactivity of this compound can be attributed to both the bromine atom and the amino group on the purine ring, making it versatile for synthetic applications in medicinal chemistry.

Mechanism of Action

Process

The mechanism of action for 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate primarily revolves around its interactions with biological targets, particularly in antiviral and anticancer activities:

  1. Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in nucleotide metabolism or signaling pathways.
  2. Interference with DNA/RNA Synthesis: Due to its structural similarity to natural nucleotides, it could interfere with nucleic acid synthesis processes.

Data

Research indicates that compounds with similar structures often exhibit significant biological activity against various pathogens or cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reactivity is influenced by both the amino and bromo groups, facilitating various chemical transformations .
Applications

3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate has potential applications in several scientific fields:

  1. Pharmaceutical Research: Investigated for its antiviral and anticancer properties due to its ability to mimic natural nucleotides.
  2. Biochemical Studies: Utilized in studies exploring nucleotide metabolism and enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules in medicinal chemistry .
Synthetic Methodologies and Regiochemical Optimization

Multi-Component Alkylation Strategies for Purine Scaffold Functionalization

The synthesis of acyclic nucleoside analogues employs innovative multi-component reactions (MCRs) to simultaneously introduce nucleobases and side chains. For 3-(6-amino-8-bromo-9H-purin-9-yl)propyl acetate, a streamlined MCR approach uses 6-aminopurine, acetals, and acetic anhydride in a single reaction vessel. This method leverages trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst in acetonitrile at ambient temperature. The reaction achieves completion within 15 minutes, yielding target compounds at >80% efficiency while eliminating the need for pre-functionalized intermediates [4] .

Key advantages include:

  • Atom economy: Direct coupling avoids intermediate isolation
  • Regiocontrol: In situ activation prevents N7 alkylation byproducts
  • Scalability: Bench-stable reagents (e.g., acetic anhydride, bromomethyl acetals) reduce production costs .

Table 1: Optimization of Multi-Component Alkylation for Purine Derivatives

CatalystSolventTemp (°C)Time (min)Yield (%)N9:N7 Selectivity
TMSOTfAcetonitrile251583>99:1
SnCl₄Acetonitrile251560>99:1
TMSOTfDioxane25155494:6
BF₃·Et₂OAcetonitrile25153067:33
NoneAcetonitrile25120<5-

Regioselective Bromination at the C8 Position of 9H-Purine Derivatives

C8 bromination confers enhanced bioactivity and altered electronic properties to purine scaffolds. For the target compound, bromination precedes alkylation using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C. This protocol achieves >95% C8 selectivity without competing N7 bromination, as confirmed by HPLC-MS analysis. Critical parameters include:

  • Solvent control: Polar aprotic solvents (DMF) suppress hydrolysis
  • Stoichiometry: 1.05 eq NBS minimizes polybromination
  • Substrate protection: Unalkylated purines tolerate bromination without glycosidic bond cleavage [1] .

Alternative methods include bromine/acetic acid mixtures, though these require rigorous temperature control (<10°C) to prevent adenine ring degradation. Post-bromination, the 8-bromo-6-aminopurine intermediate is purified via silica chromatography (Rf = 0.3 in 10% MeOH/DCM) prior to N9-alkylation .

Table 2: Bromination Methods for 6-Aminopurine Derivatives

ReagentSolventTemp (°C)Time (h)C8-Br Yield (%)Purity (HPLC %)
NBS (1.05 eq)DMF6029298.5
Br₂ (1.1 eq)AcOH5-1018897.2
Br₂ (2.0 eq)CHCl₃25476*90.1
NBS (1.2 eq)DCM4036894.3

Note: *Indicates 12% dibrominated byproduct formation

Esterification Techniques for Propyl Acetate Side-Chain Introduction

The propyl acetate moiety is installed via two strategic pathways:

  • Pre-alkylation esterification: 3-Bromopropyl acetate is synthesized by treating 3-bromopropan-1-ol with acetic anhydride (1:1.2 ratio) catalyzed by DMAP in THF (0°C to RT, 12h, 89% yield). This alkylating agent then reacts with C8-brominated purine under TMSOTf catalysis .
  • Post-alkylation acylation: The hydroxyl intermediate 3-(6-amino-8-bromo-9H-purin-9-yl)propan-1-ol undergoes Steglich esterification using DCC/DMAP with acetic acid, though yields drop to 65-70% due to purine sensitivity [5].

Kinetic studies reveal anhydride-mediated esterification outperforms acyl chloride methods by minimizing purine decomposition. Critical purity data:

  • HPLC retention time: 8.2 min (C18 reverse-phase, water/acetonitrile gradient)
  • Residual acetic acid: <300 ppm (GC-FID validated) [5] .

Table 3: Esterification Efficiency for Propyl-Linked Purines

MethodReagentsTemp (°C)Time (h)Yield (%)Impurity Profile
Anhydride alkylation (pre-made)Ac₂O/DMAP/THF0→251289<0.5% acetic acid
Steglich (post-alkylation)AcOH/DCC/DMAP/DCM2524685-8% N-acetylated byproduct
Acid chloride (post-alkylation)AcCl/pyridine/DCM0→2525512% chlorinated impurity
Enzymatic (lipase)Vinyl acetate/THF374842High diol contaminants

Catalytic Systems for N9-Alkylation Selectivity in Acyclic Nucleoside Analogues

N9 vs N7 regioselectivity is the pivotal challenge in purine alkylation. For 3-(6-amino-8-bromo-9H-purin-9-yl)propyl acetate, TMSOTf enables >99% N9 selectivity by:

  • Dual activation: Simultaneous purine Lewis basic site coordination and acetal electrophilicity enhancement
  • Steric discrimination: The 8-bromo group hinders N7 approach through A-values >0.8 kcal/mol (DFT-calculated)
  • Solvent templating: Acetonitrile organizes the transition state via H-bond networks [3] [4] .

Comparative catalytic screening shows mercury(II) cyanide (historical acyclovir method) gives only 84% N9-selectivity with C8-brominated purines, while TMSOTf achieves near-perfect regiocontrol. Crucially, unsubstituted purines show lower selectivity (94:6 N9:N7), confirming the 8-bromo group’s directing effect [9] .

Table 4: N9-Regioselectivity Across Catalytic Systems

CatalystPurine SubstrateSolventN9:N7 Ratiokᵒᵇˢ (min⁻¹)Byproducts Identified
TMSOTf (1.5 eq)8-Br-6-aminopurineMeCN>99:10.22None (UPLC-MS)
Hg(CN)₂ (0.3 eq)8-Br-6-aminopurineToluene92:80.11N7-isomer (8%)
SnCl₄ (1.0 eq)8-Br-6-aminopurineMeCN97:30.18Hydrolysis product (2%)
BF₃·Et₂O (2.0 eq)8-Br-6-aminopurineDCM85:150.09N7-isomer (12%), decomposed (3%)
TMSOTf (1.5 eq)6-AminopurineMeCN94:60.25N7-isomer (6%)

Chemically Related Compounds

Properties

Product Name

3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate

IUPAC Name

3-(6-amino-8-bromopurin-9-yl)propyl acetate

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

InChI

InChI=1S/C10H12BrN5O2/c1-6(17)18-4-2-3-16-9-7(15-10(16)11)8(12)13-5-14-9/h5H,2-4H2,1H3,(H2,12,13,14)

InChI Key

PKRHWDYXMVSYJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCN1C2=NC=NC(=C2N=C1Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.